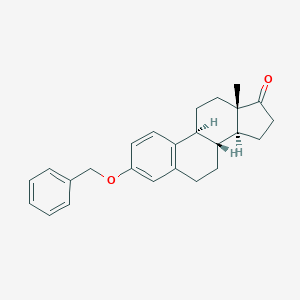

3-O-Benzyl Estrone

Description

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S)-13-methyl-3-phenylmethoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O2/c1-25-14-13-21-20-10-8-19(27-16-17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(25)11-12-24(25)26/h2-6,8,10,15,21-23H,7,9,11-14,16H2,1H3/t21-,22-,23+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSINETGATWEUAB-AHCIIZGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456391 | |

| Record name | Estrone Benzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858-98-0 | |

| Record name | Estrone Benzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8R,9S,13S,14S)-13-methyl-3-phenylmethoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Synthesis of 3-O-Benzyl Estrone (B1671321)

The creation of 3-O-Benzyl Estrone hinges on precise chemical strategies that ensure the selective introduction of the benzyl (B1604629) group and preservation of the steroid's structural integrity.

Key Reaction Pathways for Benzyloxy Introduction at C-3

The primary method for introducing the benzyloxy group at the C-3 position of estrone is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of estrone to form an alkoxide, which then acts as a nucleophile, attacking an alkyl halide like benzyl bromide in an SN2 reaction. To facilitate the deprotonation of the relatively acidic phenolic hydroxyl group, a suitable base is employed.

Common bases and reaction conditions for the benzylation of estrone are summarized below:

| Base | Solvent(s) | Reagent | Typical Conditions |

| Sodium Hydride (NaH) | Anhydrous THF or DMF | Benzyl Bromide | Room temperature to slightly elevated temperatures |

| Potassium Carbonate (K₂CO₃) | Acetone (B3395972) or DMF | Benzyl Chloride | Refluxing temperature |

This classical method offers a reliable and efficient route to this compound, setting the stage for further synthetic manipulations.

Protection Group Strategies in Estrone Synthesis

The benzyl group in this compound is a quintessential example of a protecting group in organic synthesis. Its primary role is to mask the reactive phenolic hydroxyl group at C-3, thereby preventing its participation in subsequent reactions aimed at modifying other parts of the estrone molecule. wiley-vch.de The stability of the benzyl ether under a variety of reaction conditions, coupled with its relatively straightforward removal via catalytic hydrogenation, makes it an ideal choice for multi-step syntheses.

The strategic use of the 3-O-benzyl protecting group allows for selective transformations at the C-17 position. For instance, with the C-3 hydroxyl group protected, the 17-keto group can be selectively reduced to a hydroxyl group or reacted with various reagents to introduce different substituents without interference from the A-ring. This approach is fundamental in creating a diverse library of estradiol (B170435) derivatives for biological evaluation. nih.gov

Catalytic Methods in this compound Formation

To enhance the efficiency and yield of the benzylation reaction, catalytic methods can be employed. Phase-transfer catalysis (PTC) is a particularly effective technique for Williamson ether synthesis. In this method, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the estrone phenoxide from an aqueous or solid phase to an organic phase containing the benzyl halide. This approach can lead to faster reaction times, milder reaction conditions, and improved yields by increasing the concentration of the reactive anion in the organic phase.

Palladium-catalyzed cross-coupling reactions, while more commonly associated with the formation of carbon-carbon or carbon-heteroatom bonds in derivative synthesis, have also influenced the broader context of steroid modifications. nih.gov While not a direct method for the initial benzylation, the principles of palladium catalysis are crucial for the subsequent derivatization of the this compound molecule, as will be discussed later.

Stereoselective Synthesis Approaches for this compound Derivatives

Once the C-3 hydroxyl group is protected as a benzyl ether, the C-17 position becomes a prime target for stereoselective modifications. The 17-keto group of this compound can be stereoselectively reduced to either the 17β-hydroxy (estradiol derivative) or the 17α-hydroxy (epiestradiol derivative) isomer. The choice of reducing agent and reaction conditions dictates the stereochemical outcome. For example, sodium borohydride (B1222165) reduction typically leads to the thermodynamically more stable 17β-alcohol.

Furthermore, the synthesis of 17α-substituted derivatives often proceeds through the reaction of this compound with organometallic reagents, such as Grignard or organolithium reagents. nih.govnih.gov These reactions can exhibit facial selectivity, leading to the preferential formation of one stereoisomer over the other. The stereochemistry at C-17 is critical for the biological activity of the resulting steroid derivatives. Research has demonstrated that the reduction of 16-hydroxymethylene-3-benzyloxy-13α-estra-1,3,5(10)-trien-17-one can yield a mixture of diastereomeric diols, highlighting the importance of stereocontrolled synthesis in generating specific isomers for biological testing. nih.gov

Derivatization of this compound for Advanced Research

The protected nature of this compound makes it an excellent starting material for the synthesis of novel estrogen analogs with potential therapeutic applications. Modifications on the aromatic A-ring are of particular interest.

Modifications on Ring A: Bromination and Phosphonation

The electron-rich aromatic A-ring of this compound is susceptible to electrophilic aromatic substitution reactions, such as bromination. The introduction of bromine atoms at the C-2 and/or C-4 positions can significantly alter the biological properties of the steroid.

Bromination:

The bromination of this compound derivatives can be achieved using reagents like N-bromosuccinimide (NBS). The reaction typically yields a mixture of 2-bromo and 4-bromo regioisomers. The ratio of these isomers can be influenced by the reaction conditions and the steric bulk of substituents on the steroid. tandfonline.com

Phosphonation:

The bromo-derivatives of this compound serve as valuable precursors for the introduction of phosphonate (B1237965) groups via palladium-catalyzed cross-coupling reactions, most notably the Hirao reaction. nih.gov This reaction involves the coupling of an aryl halide (the bromo-substituted this compound derivative) with a P(O)H compound, such as diethyl phosphite, in the presence of a palladium catalyst and a base. nih.gov

Microwave-assisted Hirao couplings have been shown to be particularly effective for the synthesis of 2- and 4-phosphonated this compound derivatives, often resulting in excellent yields. tandfonline.com The reaction conditions can be tailored based on the position of the bromo substituent and the nature of the protecting group. For instance, transformations of 3-O-benzyl ethers have been reported to require harsher conditions, such as higher temperatures and the use of toluene (B28343) as a solvent, compared to their 3-O-methyl counterparts. tandfonline.com

The following table summarizes the typical conditions for the Hirao coupling reaction on bromo-substituted this compound derivatives:

| Catalyst | P(O)H Reagent | Base | Solvent | Conditions |

| Pd(PPh₃)₄ | Diethyl Phosphite | K₂CO₃ | Toluene | Microwave, 150°C, 30 min |

| Pd(PPh₃)₄ | Diphenylphosphine Oxide | K₂CO₃ | Toluene | Microwave, 150°C, 30 min |

These modifications on Ring A of this compound provide access to a wide range of novel compounds with potential applications in various fields of medicinal chemistry research.

Functionalization at C-16 and C-17 Positions

Functionalization at the C-16 and C-17 positions of the this compound scaffold is a key strategy for synthesizing new derivatives. These positions are synthetically accessible and offer a platform for introducing a variety of substituents, leading to compounds with modified properties.

The introduction of azidomethyl groups onto the estrone framework creates valuable intermediates for further chemical transformations, particularly for click chemistry. The synthesis of 16α-azidomethyl-3-O-benzyl estrone (16AABE) and its 16β-diastereomer (16BABE) has been accomplished through the oxidation of their corresponding 17-hydroxy precursors. Specifically, 16-azidomethyl substituted 3-O-benzyl estradiol diastereomers are dissolved in acetone and cooled, after which an oxidizing agent like the Jones reagent is added. This process efficiently converts the 17-hydroxyl group to a 17-keto group, yielding the target azidomethyl estrone derivatives in high yields. The structures of these 17-keto compounds are typically confirmed using 1H and 13C NMR spectroscopy.

A highly stereoselective and efficient method for introducing substituents at the C-16 position involves the alkylation of the enolate of this compound. This approach allows for the creation of a variety of 16α-substituted estradiol derivatives. The process begins with the formation of the lithium enolate of this compound, which then undergoes a clean and stereospecific alkylation with various electrophiles such as allylic, benzylic, or propargylic bromides.

This method avoids issues like the formation of epimeric mixtures or bis-alkylated products that can occur with direct alkylation of 17-keto steroid enolates. The subsequent reduction of the C-17 ketone in the resulting 16α-substituted estrone ether, typically using a reducing agent like lithium aluminum hydride, proceeds with high stereoselectivity to yield the 16α-substituted, 17β-estradiol 3-O-ethers. This two-step sequence provides a reliable pathway to a diverse range of 16α-functionalized estradiol derivatives.

Table 1: Stereospecific Alkylation of Estrone 3-O-Benzyl Ether (4b) Enolate Data sourced from Fevig, T. L. & Katzenellenbogen, J. A. (1987).

| Entry | Electrophile | Product (Ketone) | Yield (%) |

| a | Allyl bromide | 5a | 81 |

| b | Benzyl bromide | 5b | 86 |

| c | Propargyl bromide | 5c | 80 |

| d | 4-Bromobenzyl bromide | 5d | 85 |

| e | 1-Bromo-3-butyne | 5e | 81 |

| f | 4-Bromo-2-methyl-2-butene | 5f | 75 |

| g | 1,4-Dibromo-2-butene | 5g | 50 |

| h | 1,4-Dibromo-2-butyne | 5h | 40 |

The synthesis of 16-azidomethyl substituted 3-O-benzyl estradiol diastereomers serves as a crucial step in creating precursors for further functionalization. Research has described four such diastereomers (often labeled 1–4) which can be used as starting materials. These compounds feature an azidomethyl group at the C-16 position and a hydroxyl group at C-17, with varying stereochemistry at these centers. These estradiol derivatives are the direct precursors to the corresponding estrone analogs, 16AABE and 16BABE, which are formed via oxidation of the 17-hydroxy group as previously described. The specific stereochemistry of each diastereomer influences its biological profile and its behavior in subsequent chemical reactions.

Triazole Ring Formation via Click Chemistry

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a cornerstone of modern synthetic chemistry due to its efficiency, high yield, and biocompatibility. This reaction is exceptionally well-suited for modifying complex molecules like steroids. By introducing an azidomethyl group onto the this compound scaffold, the steroid is primed for conjugation with a wide array of alkyne-containing molecules, leading to the formation of a stable, five-membered triazole ring.

The Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and regioselective reaction that exclusively forms 1,4-disubstituted 1,2,3-triazoles. This reaction proceeds under mild conditions, is tolerant of a wide range of functional groups, and can often be conducted in aqueous or benign solvent systems. The mechanism involves the reaction of a terminal alkyne with an organic azide (B81097), such as a 16-azidomethyl estrone derivative, in the presence of a copper(I) catalyst. The copper(I) species can be generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate, or a direct Cu(I) source (e.g., CuI) can be used.

This transformation is characterized by a significant rate acceleration (up to 10⁸-fold) compared to the uncatalyzed thermal Huisgen cycloaddition, which often requires harsh conditions and yields mixtures of regioisomers. The resulting triazole ring is chemically stable and acts as a rigid linker, making the CuAAC reaction a powerful tool for attaching various functional units, such as fluorophores, affinity labels, or other bioactive moieties, to the steroidal framework.

While direct studies on the influence of the 3-O-benzyl group's substituents on the CuAAC reaction at C-16 of estrone are not extensively documented, the principles of 1,3-dipolar cycloaddition reactions provide insight. The reactivity of an azide in a cycloaddition reaction can be influenced by the electronic nature of its substituents.

Studies on the 1,3-dipolar cycloaddition of substituted benzyl azides with acetylenic compounds have shown that the reaction outcome can be sensitive to the substituents on the phenyl ring. Electron-withdrawing or electron-donating groups on the benzyl moiety can modulate the electronic properties of the azide. For instance, computational studies on benzyl azide cycloadditions have explored how substituents affect activation barriers. It can be inferred that substituents on the 3-O-benzyl group of estrone could exert a long-range electronic effect, potentially influencing the nucleophilicity and HOMO-LUMO energy levels of the azidomethyl group at C-16. However, given the distance and the flexibility of the steroid structure, this effect is likely to be less pronounced than the immediate steric and electronic environment around the reacting azide and alkyne partners. The reaction conditions, solvent, and nature of the copper catalyst and ligands typically play a more dominant role in the efficiency of the CuAAC reaction.

Formation of Estrone Heterodimers with 3-O-Benzyl Moieties

The synthesis of complex steroidal heterodimers often utilizes building blocks where reactive functional groups are temporarily protected. The 3-O-benzyl moiety serves this purpose effectively in the creation of novel estrone-based dimers.

One notable approach involves the coupling of two different modified steroid cores. For instance, heterodimers have been synthesized by reacting trans-16-azido-3-(O-benzyl)-17-hydroxy-13α-estrone derivatives with a 3-O-propargyl-D-secoestrone alcohol or oxime. core.ac.uk This reaction, typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forms a stable triazole linker between the two distinct steroid units. The 3-O-benzyl group on the 13α-estrone component ensures that the phenolic hydroxyl does not interfere with the coupling reaction. The resulting heterodimers are then studied for their biological activities, such as their potential as antiproliferative agents against various cancer cell lines. core.ac.uk

Table 1: Example of Heterodimer Synthesis Components

| Estrone Building Block 1 | Estrone Building Block 2 | Linkage Chemistry |

|---|---|---|

| trans-16-Azido-3-(O-benzyl)-17-hydroxy-13α-estrone | 3-O-Propargyl-D-secoestrone alcohol | Azide-Alkyne Cycloaddition |

Synthesis of 3-O-Benzyl 16-Epiestriol Derivatives

3-O-Benzyl 16-epiestriol, also known as 3-(Benzyloxy)-estra-1,3,5(10)-triene-16beta,17beta-diol, is a protected form of 16-epiestriol, a natural metabolite of estrone. caymanchem.com The synthesis of its derivatives showcases the utility of the benzyl protecting group for enabling regioselective modifications.

A synthetic route to a derivative starts with 3-benzyloxy-17β,16β-epoxymethylene-estra-1,3,5(10)-triene. This steroidal oxetane (B1205548) is treated with ethylene (B1197577) glycol in the presence of the Lewis acid BF3·OEt2. This reaction opens the oxetane ring to form 3-benzyloxy-16β-(2′-oxa-4′-hydroxy)butyl-17β-hydroxy-estra-1,3,5(10)-trien-17β-ol. core.ac.uk The terminal hydroxyl group on the newly introduced side chain can then be further modified. For example, it can be converted to an iodo derivative, which then serves as a precursor for introducing other functionalities like azides or for coupling with other molecules such as salicylic (B10762653) acid. core.ac.uk

Synthesis of 3-N-benzyltriazolylmethyl-13α-oestrone Derivatives

The synthesis of 3-N-benzyltriazolylmethyl-13α-oestrone derivatives highlights a multi-step sequence that relies on initial modifications of the estrone A-ring. core.ac.uknih.govnih.govmdpi.com The general pathway begins with the propargylation of the phenolic hydroxyl group of 13α-oestrone to yield 3-(prop-2-inyloxy)-13α-estra-1,3,5(10)-triene. core.ac.uk

This alkyne-modified estrone is then subjected to bromination on the aromatic A-ring. Subsequently, an azide-alkyne cycloaddition reaction is performed to introduce the N-benzyltriazolylmethyl moiety at the C3 position. core.ac.uknih.govnih.govmdpi.com Further diversity is achieved through subsequent palladium-catalyzed C(sp2)–P couplings on the brominated positions of the A-ring. core.ac.uknih.govnih.govmdpi.com These derivatives have been synthesized to explore their potential as anticancer agents, with studies investigating their cell growth-inhibitory actions against human cancer cell lines. core.ac.uknih.govnih.govmdpi.com

Advanced Synthetic Methodologies

Modern synthetic techniques have been applied to the synthesis of this compound derivatives to improve efficiency, yield, and selectivity.

Microwave-Assisted Reactions

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. In the context of estrone chemistry, it has been successfully employed in the synthesis of 3-N-benzyltriazolylmethyl-13α-oestrone derivatives. core.ac.uknih.govnih.govmdpi.com Specifically, the palladium-catalyzed C(sp2)–P coupling reactions (Hirao reaction) are often performed under microwave irradiation. core.ac.uknih.govnih.govmdpi.com This technique significantly reduces reaction times compared to conventional heating methods and can lead to improved yields by minimizing the formation of side products. Microwave heating has also been applied to the synthesis of diaryl ethers from estrone, demonstrating its broader utility in steroid chemistry.

Palladium-Catalyzed C(sp2)–P Couplings

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. google.com In the synthesis of substituted 3-N-benzyltriazolylmethyl-13α-oestrone derivatives, a key step involves a palladium-catalyzed C(sp2)–P coupling, also known as the Hirao reaction. core.ac.uknih.govnih.govmdpi.com This reaction is used to introduce a phosphonate group onto the aromatic A-ring of the steroid. The synthesis starts with a brominated estrone derivative, which is then reacted with a phosphine (B1218219) source in the presence of a palladium catalyst. These reactions allow for the creation of a variety of substituted steroids that are not easily accessible through other synthetic routes. google.com

Propargylation of Phenolic Hydroxy Function

The introduction of an alkyne functional group via propargylation of the phenolic hydroxyl at C3 is a crucial initial step in many synthetic pathways involving estrone. This reaction is typically achieved by treating the parent steroid, such as 13α-oestrone, with propargyl bromide in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent like acetone. core.ac.uk The resulting 3-propargyloxy derivative is a versatile intermediate. The terminal alkyne can then be used in a variety of subsequent reactions, most notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to form triazole-linked steroid derivatives. core.ac.uk

Pharmacological and Biological Activity Investigations

Antiproliferative and Anticancer Activities

Evaluation against Human Gynecological Cancer Cell Lines

The antiproliferative properties of 3-O-benzyl estrone (B1671321) and its derivatives have been evaluated against a panel of human gynecological cancer cell lines. These include cervical cancer lines (HeLa, SiHa, C33A), breast cancer lines (MCF-7, MDA-MB-231, T47D, MDA-MB-361), and an ovarian cancer line (A2780). nih.govnih.gov

Studies have shown that these compounds can exhibit significant cell growth-inhibitory action. nih.govnih.govmdpi.com For instance, certain 16-azidomethyl substituted 3-O-benzyl estrone analogs demonstrated notable antiproliferative properties against HeLa, SiHa, MCF-7, and MDA-MB-231 cell lines. mdpi.com In some cases, the antiproliferative activity of these derivatives has been observed to be in the submicromolar or low micromolar range. nih.gov

Further investigations into heterodimers synthesized from this compound derivatives revealed that one particular dimer exerted substantial antiproliferative activity against all tested cell lines, which included HeLa, SiHa, C33A, MCF-7, T47D, MDA-MB-231, MDA-MB-361, and A2780. nih.gov The growth-inhibitory effects of these compounds are typically assessed using the MTT assay. nih.govmdpi.com

| Compound Type | HeLa | MCF-7 | MDA-MB-231 | A2780 | SiHa | C33A | T47D | MDA-MB-361 |

|---|---|---|---|---|---|---|---|---|

| 16-Azidomethyl this compound Analogs | Active | Active | Active | N/A | Active | N/A | N/A | N/A |

| This compound Heterodimers | Active | Active | Active | Active | Active | Active | Active | Active |

| 3-N-benzyltriazolylmethyl-13α-oestrone derivatives | N/A | Active | Active | Active | N/A | N/A | N/A | N/A |

| Triazolyl-d-secoestrone Alcohols | Active | Active | Active | Active | Active | Active | Active | Active |

Structure-Activity Relationships (SAR) in Antiproliferative Effects

The effectiveness of this compound derivatives as antiproliferative agents is closely tied to their molecular structure. tandfonline.comresearchgate.net Specific modifications to the estrone core can significantly enhance or diminish their anticancer activity.

The stereochemistry at the C-13 position, specifically the orientation of the angular methyl group, plays a crucial role in the antiproliferative potential of these compounds. nih.govtandfonline.comresearchgate.net Studies comparing 13β- and 13α-epimers have generally found that the 13β derivatives exhibit greater potency. nih.govresearchgate.net However, some 13α compounds have also demonstrated substantial antiproliferative effects. nih.govtandfonline.com This highlights that while the natural 13β-configuration is often advantageous, the 13α-epimers can also serve as a valuable scaffold for developing potent anticancer agents. tandfonline.com Inversion of the configuration at C-13 can lead to a loss of estrogenic activity, which is a desirable trait for anticancer drug candidates based on steroidal hormones. researchgate.nettandfonline.com

Modifications to the benzyl (B1604629) group attached at the 3-O-position also significantly influence the antiproliferative activity. nih.govtandfonline.comresearchgate.net The nature and size of substituents on the benzyl ring can modulate the compound's effectiveness. For example, in a series of D-secoestrone triazoles, a derivative with an unsubstituted benzyl group showed outstanding activity, while its counterpart with a para-tert-butyl substituent had a markedly reduced effect on cell growth. tandfonline.com Conversely, in other series, the presence of a para-alkyl group on the N-benzyl ring appeared to be advantageous. tandfonline.com This indicates that the optimal substitution pattern on the benzyl group can vary depending on the specific estrone scaffold.

The presence of a free phenolic hydroxyl (OH) group at the C-3 position is generally considered disadvantageous for antiproliferative activity. tandfonline.com Research indicates that etherification of this group, such as with a benzyl group, tends to improve the cell growth-inhibitory action. tandfonline.commdpi.comresearchgate.net The introduction of an apolar ether moiety at C-3 appears to be a beneficial modification for enhancing the antiproliferative potential of these estrone derivatives. mdpi.comresearchgate.net

Introducing a triazole ring into the structure of this compound derivatives has emerged as a promising strategy for boosting their antiproliferative effects. tandfonline.comresearchgate.netmdpi.com This modification, often achieved through a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, can lead to a significant enhancement of activity. mdpi.commdpi.comnih.gov For instance, inserting a 1-benzyl-1,2,3-triazol-4-yl moiety at the C-3-O position has resulted in compounds with markedly improved antiproliferative activity compared to their simpler benzyl ether counterparts. tandfonline.commdpi.comnih.gov The triazole ring may improve properties such as water solubility and bioavailability, and it can also interact with biological targets through various noncovalent interactions. mdpi.commdpi.com

Importance of Functional Group Position at C-13 and C-16

The biological activity of estrone derivatives is significantly influenced by the nature and position of functional groups, particularly at the C-13 and C-16 positions of the steroid skeleton. mdpi.com Modifications at these sites can lead to compounds with potent antiproliferative properties, often devoid of the hormonal effects associated with the parent estrone molecule.

Inversion of the configuration at C-13 from the natural β-orientation to the α-orientation results in 13α-estrone derivatives. This modification causes a significant conformational change in the steroid core, which can lead to a complete loss of estrogenic activity. tandfonline.comnih.gov This is a crucial aspect in the design of selective anticancer agents, as it eliminates the potential for hormone-mediated cancer cell proliferation. Studies on D-secoestrone derivatives, where the D-ring is opened, have shown that the configuration at C-13 is a determining factor for antiproliferative potency. For instance, in a series of 3-benzyl ether D-secoestrone derivatives, the 13β-epimers exhibited much higher potency than their 13α-counterparts. tandfonline.com

The substitution pattern at C-16 also plays a pivotal role in the antiproliferative activity. The introduction of various functional groups, including hydroxymethylene and phenyltriazolyl moieties, at C-16 of 13α-estrone has yielded compounds with low micromolar IC50 values against several cancer cell lines. nih.gov The orientation of the substituents at both C-16 and C-17 has been shown to influence the antiproliferative properties of these derivatives. nih.gov For example, in a study of 16-azidomethyl substituted this compound analogs, the configuration of the 16-azidomethyl group was not found to be a critical factor for activity. nih.gov However, in another series of 16-triazoles, the 16β,17α-isomers were found to be more active. mdpi.com

The combination of modifications at both C-3 and C-16 has been explored to develop potent and selective anticancer agents. For example, C-3 and C-16 modified estradiol (B170435) derivatives have been shown to be potent antiproliferative and antimetastatic compounds against triple-negative breast cancer cells. researchgate.net

Table 1: Influence of C-13 and C-16 Modifications on Antiproliferative Activity

| Compound Type | Modification | Key Finding | Reference |

| D-secoestrone derivatives | C-13 configuration (13α vs. 13β) | 13β derivatives are generally more potent. | tandfonline.com |

| 13α-estrone derivatives | C-16 hydroxymethylene/phenyltriazolyl | Low micromolar antiproliferative activity. | nih.gov |

| 16-azidomethyl-3-O-benzyl estrone | C-16 stereochemistry | Not a crucial factor for activity in this series. | nih.gov |

| 16-triazoles | C-16, C-17 stereochemistry | 16β,17α-isomers are more active. | mdpi.com |

Role of 3-Benzyl Ether Protecting Group

The presence of a 3-benzyl ether group on the estrone scaffold has been consistently shown to be advantageous for enhancing antiproliferative activity. nih.govnih.gov This observation is based on comparative studies of various estrone derivatives where the 3-hydroxyl group is either unprotected, methylated, or benzylated.

In studies involving 16,17-functionalized estrone derivatives, the 3-benzyloxy compounds were found to be more potent antiproliferative agents compared to their 3-methoxy counterparts. nih.govmdpi.com Similarly, in the D-secoestrone series, 3-benzyl ether derivatives displayed significantly higher cytostatic potential. tandfonline.com The introduction of a benzyl group at the C-3 position generally improves the cell growth-inhibitory action of both 17-keto and 17-hydroxy 13α-estrone derivatives. mdpi.com

Interestingly, the antiproliferative action of 3-benzyl ethers can be further potentiated by the introduction of other functional groups. For instance, inserting a polar triazole ring between the 3-O- and the benzyl moiety has been shown to enhance the low micromolar antiproliferative activity of the parent benzyl ethers, resulting in compounds with submicromolar IC50 values. mdpi.com

Table 2: Effect of 3-Substituent on Antiproliferative Activity

| Compound Series | 3-Substituent | Observation | Reference |

| 16,17-functionalized estrones | Methoxy (B1213986) vs. Benzyloxy | 3-Benzyloxy derivatives are more potent. | nih.govmdpi.com |

| D-secoestrones | Methyl ether vs. Benzyl ether | 3-Benzyl ether derivatives show higher potency. | tandfonline.com |

| 13α-estrones | Hydroxy vs. Benzyl ether | 3-Benzyl ether enhances cell growth inhibition. | mdpi.com |

Stereochemistry of 16-Triazoles

The introduction of a triazole ring at the C-16 position of the estrone skeleton has emerged as a promising strategy for the development of potent anticancer agents. researchgate.net The stereochemistry of these 16-triazole derivatives plays a crucial role in determining their biological activity.

A significant structure-activity relationship has been observed concerning the stereochemistry of 16-triazoles derived from 3-O-benzyl-17-hydroxy-13α-estrone. Specifically, the 16β,17α-isomers have been found to be exclusively responsible for the substantial anticancer potential of these compounds. nih.gov This highlights the importance of the spatial arrangement of the triazole moiety and the adjacent hydroxyl group for effective interaction with the biological target.

In contrast, a study on 16-azidomethyl substituted this compound analogs, which are precursors to triazoles, found that the stereochemical difference at the 16-position (i.e., the configuration of the 16-azidomethyl group) was not a critical factor in their antiproliferative activity. nih.gov This suggests that the nature of the substituent at C-16, in addition to its stereochemistry, is a key determinant of biological activity.

The triazole ring is a common structural element in many antitubulin compounds, and its incorporation into the estrone framework can lead to agents with microtubule-stabilizing or -destabilizing properties. mdpi.comnih.gov

Mechanisms of Antiproliferative Action

The antiproliferative effects of this compound derivatives are mediated through various cellular mechanisms, primarily involving the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.govnih.govnih.gov

Tubulin Polymerization Modulation

A primary mechanism of action for many antiproliferative this compound derivatives is their direct effect on the tubulin-microtubule system. mdpi.comresearchgate.net These compounds can modulate the rate of tubulin polymerization, leading to a disruption of the dynamic equilibrium of microtubules, which is essential for various cellular processes, including mitosis.

Several studies have demonstrated that certain this compound derivatives, particularly those with modifications in the D-ring, enhance the rate of tubulin polymerization. tandfonline.comresearchgate.net For example, two 16-azidomethyl substituted this compound analogs, 16AABE and 16BABE, were found to substantially increase the rate of tubulin polymerization in vitro. researchgate.net Similarly, a D-secoestrone triazole derivative was shown to significantly increase the maximum rate of microtubule formation. nih.gov

This microtubule-stabilizing activity is similar to that of the well-known anticancer drug paclitaxel (B517696). researchgate.net By promoting tubulin polymerization and stabilizing microtubules, these estrone derivatives disrupt the formation and function of the mitotic spindle, leading to cell cycle arrest and subsequent cell death. Computational docking studies have suggested that these compounds may bind to the taxoid binding site on β-tubulin, which is the same binding site as paclitaxel. mdpi.com

Induction of Apoptosis and Cell Cycle Disturbance

The disruption of microtubule dynamics by this compound derivatives ultimately triggers programmed cell death, or apoptosis, and causes significant disturbances in the cell cycle. tandfonline.comnih.govresearchgate.net

Several potent this compound derivatives have been shown to induce apoptosis in various cancer cell lines. tandfonline.comnih.gov For instance, the most active analog in a series of D-ring modified 13α-estrones, a triazole derivative, was found to induce apoptosis via the intrinsic pathway. nih.gov The induction of apoptosis is often characterized by an increase in the population of hypodiploid cells, which can be detected by flow cytometry. researchgate.netresearchgate.net Both 16AABE and 16BABE, two 16-azidomethyl substituted this compound analogs, were shown to increase the hypodiploid populations of breast cancer cells. researchgate.netresearchgate.net

In addition to apoptosis, these compounds also cause cell cycle arrest, most commonly at the G2/M phase. mdpi.comnih.gov This G2/M arrest is a direct consequence of the disruption of the mitotic spindle, which prevents the cells from progressing through mitosis. For example, 16AABE was found to elicit cell cycle disturbance, and a D-secoestrone triazole derivative caused cell cycle blockade at the G2/M transition with an accumulation of cells in the M phase. nih.govresearchgate.net Some estrone oxime derivatives have also been reported to cause cell cycle arrest at the G1 phase. semanticscholar.org

The induction of apoptosis by these compounds can also be mediated by other pathways, such as the generation of reactive oxygen species (ROS) and the activation of caspases. waocp.org

Targeting of Microtubule System

The microtubule system is a key target for the antiproliferative action of many this compound derivatives. nih.govnih.gov Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and play a crucial role in cell division, intracellular transport, and cell motility.

The antiproliferative mechanism of certain core-modified estrones is based on their direct effects on the tubulin-microtubule system, resulting in disturbed tubulin polymerization rates. mdpi.com These compounds can act as microtubule-stabilizing or -destabilizing agents. mdpi.com Many of the potent this compound derivatives have been shown to promote tubulin polymerization, thereby acting as microtubule-stabilizing agents. nih.govresearchgate.net

The interaction of these compounds with tubulin has been investigated using computational modeling. Molecular docking studies have suggested that these derivatives can bind to either the colchicine (B1669291) or the taxoid binding site on tubulin, with some compounds showing strong interactions with both sites. nih.gov The binding of these compounds to tubulin disrupts its normal function, leading to the observed effects on microtubule dynamics, cell cycle progression, and apoptosis.

By targeting the microtubule system, these this compound derivatives exhibit a mechanism of action similar to that of clinically successful anticancer drugs like taxanes and vinca (B1221190) alkaloids. mdpi.com This makes them promising candidates for the development of new anticancer therapies.

Inhibition of FAK (Focal Adhesion Kinase)

Focal Adhesion Kinase (FAK) is a critical mediator of cell migration, proliferation, and survival, making it a significant target in cancer therapy. nih.gov Studies on estradiol derivatives modified at the C-3 position, such as with a benzyl ether group, have demonstrated a mechanism of action that involves the inhibition of FAK. researchgate.net In research on a triple-negative breast cancer cell line, these modified derivatives were found to inhibit the phosphorylation of FAK in a concentration-dependent manner. researchgate.net This inhibition of FAK activity is linked to the observed antiproliferative and antimetastatic properties of these compounds, identifying it as a key part of their anticancer mechanism. researchgate.net

Antimetastatic Properties

The potential of this compound analogs to inhibit metastasis, a primary cause of cancer-related mortality, has been a central focus of investigation. The antimetastatic activity has been evaluated through standardized in vitro assays that model key steps of the metastatic cascade: cell migration and invasion.

The antimigratory effects of two 16-azidomethyl substituted this compound analogs, 16α-azidomethyl-3-O-benzyl estrone (16AABE) and 16β-azidomethyl-3-O-benzyl estrone (16BABE), were assessed using a wound healing assay on the MCF-7 breast cancer cell line. nih.govmdpi.comu-szeged.hu This assay creates a "wound" in a confluent cell monolayer and measures the rate at which cancer cells migrate to close the gap over time.

Both 16AABE and 16BABE demonstrated significant, concentration- and time-dependent inhibition of cancer cell migration. mdpi.comu-szeged.hu Notably, these antimigratory effects were observed at concentrations as low as 1.5 µM, which is below the concentrations required to inhibit cell growth. nih.govmdpi.com This suggests that the inhibition of migration is a specific pharmacological effect and not merely a byproduct of cytotoxicity. mdpi.com After 24 hours of incubation, the 16BABE analog showed a particularly pronounced effect. u-szeged.hu

Table 1: Inhibition of Cancer Cell Migration by this compound Analogs (Wound Healing Assay)

| Compound | Cell Line | Concentration | Observation Time | Outcome |

| 16AABE | MCF-7 | 1.5 µM & 3 µM | 24 & 48 hours | Significant decrease in migratory capacity. u-szeged.hu |

| 16BABE | MCF-7 | 1.5 µM & 3 µM | 24 & 48 hours | Significant decrease in migratory capacity; more pronounced effect than 16AABE at 24h. u-szeged.hu |

To further evaluate antimetastatic potential, the ability of the this compound analogs to inhibit cancer cell invasion was tested using a Boyden chamber assay. nih.govmdpi.com This method utilizes a chamber with a Matrigel-coated membrane that mimics the basement membrane, a natural barrier that cancer cells must degrade and cross to invade surrounding tissues. u-szeged.hu

In this assay, both 16AABE and 16BABE effectively hindered the invasion of highly invasive MDA-MB-231 breast cancer cells. nih.govu-szeged.hu Significant inhibition of invasion was observed at low micromolar concentrations of 0.5 µM and 1 µM after 24 hours of treatment. nih.gov The compounds also caused a significant decrease in the number of invading cells after 48 hours, confirming their potent anti-invasive capabilities. nih.gov

Table 2: Inhibition of Cancer Cell Invasion by this compound Analogs (Boyden Chamber Assay)

| Compound | Cell Line | Concentration | Observation Time | Outcome |

| 16AABE | MDA-MB-231 | 0.5 µM & 1 µM | 24 & 48 hours | Highly significant inhibition of breast cancer cell invasion. nih.gov |

| 16BABE | MDA-MB-231 | 0.5 µM & 1 µM | 24 & 48 hours | Highly significant inhibition of breast cancer cell invasion. nih.gov |

Estrogenic Activity and Receptor Modulation

The estrogenic activity of 16AABE and 16BABE was determined using a T47D breast cancer cell line that was genetically modified to contain an estrogen-responsive luciferase reporter gene. nih.govmdpi.comu-szeged.hu In this system, the binding of an estrogenic compound to the estrogen receptor activates the reporter gene, leading to the production of the enzyme luciferase, which generates a measurable light signal. mdpi.comaltex.org

The assay confirmed that both this compound analogs possess estrogenic activity. nih.govnih.gov Treatment with either compound resulted in the activation of the estrogen-responsive luciferase reporter, indicating that they can function as agonists at the estrogen receptor. mdpi.comu-szeged.hu

While the this compound analogs demonstrated estrogenic effects, their potency was compared to that of the potent endogenous estrogen, 17β-estradiol. mdpi.com The results showed that both 16AABE and 16BABE required concentrations several orders of magnitude higher than 17β-estradiol to elicit the same level of estrogenic response. mdpi.comu-szeged.hu

The calculated concentrations needed to produce 50% of the maximum estrogenic effect were approximately 5.5 nM for one analog and 178 nM for the other. nih.govmdpi.comu-szeged.hu These findings indicate that while the analogs possess considerable hormonal activity at the concentrations where they exhibit anticancer effects, they are significantly less potent than the natural hormone 17β-estradiol. mdpi.com

Consideration of Hormonal Activity for Drug Candidacy

The development of estrone-based compounds as therapeutic agents necessitates a careful evaluation of their hormonal activity. A critical requirement for many potential drug candidates derived from estrone is the absence of estrogenic effects, particularly for applications in cancer therapy. researchgate.net However, in some instances, retained estrogenic activity might be acceptable or even potentially beneficial, depending on the therapeutic target. For example, two 16-azidomethyl substituted this compound analogs, 16AABE and 16BABE, were found to possess noteworthy estrogenic activities. mdpi.comnih.gov Despite this hormonal action, their significant antiproliferative and antimetastatic properties led to their consideration as promising drug candidates for hormone-independent malignancies. mdpi.comnih.gov

Research has shown that specific structural modifications can effectively eliminate the hormonal activity of estrone derivatives. researchgate.net These modifications are crucial in designing compounds that can exert therapeutic effects without the undesirable side effects associated with estrogenic action. The ideal scenario in such drug design is the discovery of lead compounds that exhibit selective biological potency, where a new desired activity is not accompanied by the original hormonal effects. tandfonline.com

Potential for Selective Biological Activity Other Than Estrogenic

A significant area of research focuses on modifying the estrone scaffold to develop compounds with selective biological activities that are distinct from their inherent estrogenic properties. researchgate.netnih.gov The goal is to create drug candidates that can, for instance, inhibit cancer cell growth without interacting with estrogen receptors in a way that promotes hormonal responses. nih.gov

Directed structural modifications have proven to be a successful strategy in achieving this selectivity. nih.gov For example, a D-secoalcohol estrone triazole was identified as a promising anticancer agent with low micromolar cell-growth-inhibitory potential against various human cancer cell lines. researchgate.netnih.gov The mechanism of action for this class of compounds can be diverse, including the induction of apoptosis by enhancing tubulin polymerization or causing disturbances in the cell cycle. tandfonline.com

The introduction of a 3-O-benzyl moiety on D-secoestrone alcohol or oxime has been shown to be advantageous for antiproliferative potential. researchgate.netnih.gov Furthermore, incorporating a triazole ring between the steroid and the benzyl group can enhance this effect. researchgate.netnih.gov These findings underscore the potential to develop core-modified estrone derivatives as selectively acting drug candidates with diminished side effects. nih.gov

Influence of Structural Modifications on Estrogenic Activity (e.g., homologization or D-ring opening, C-13 configuration inversion)

Structural modifications to the estrane (B1239764) skeleton play a pivotal role in modulating the estrogenic activity of this compound derivatives. Specific changes can lead to a complete loss of hormonal activity, a crucial factor for their development as non-hormonal therapeutic agents. researchgate.netresearchgate.net

Key modifications that significantly reduce or eliminate estrogenic activity include:

D-ring opening: Modification of the D-ring, leading to D-seco derivatives, results in a complete loss of estrogenic activity. researchgate.netresearchgate.net This is because the opening of the D-ring causes a conformational change that prevents the molecule from effectively binding to nuclear estrogen receptors. nih.govresearchgate.net

Homologization of ring D: Creating D-homo derivatives, where the D-ring is expanded, can also result in the complete loss of estrogenic activity. researchgate.netresearchgate.net

These structural alterations are fundamental in the design of core-modified estrone derivatives that can be investigated for other biological activities, such as anticancer effects, without the concern of estrogenic side effects. nih.govresearchgate.net

Enzyme Inhibition Studies

Inhibition of 17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1)

This compound derivatives have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). mdpi.com This enzyme is a key target in the treatment of estrogen-dependent diseases, such as breast cancer and endometriosis, as it catalyzes the conversion of the less potent estrone (E1) into the highly potent estrogen, 17β-estradiol (E2). mdpi.commdpi.comtandfonline.com By inhibiting 17β-HSD1, the local production of E2 in tumors can be reduced, thereby suppressing cancer cell proliferation. mdpi.com

Several derivatives of this compound have shown potent inhibitory activity against 17β-HSD1. For example, certain N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]carboxamides on D-secoestrone scaffolds effectively suppress the estrone to 17β-estradiol conversion with IC50 values in the low micromolar range. tandfonline.com This finding was significant as it was the first report of 17β-HSD1 inhibitory potential for D-secoestrone derivatives. tandfonline.com

It is noteworthy that there is not always a direct correlation between the inhibitory effect on 17β-HSD1 and the antiproliferative activity of these compounds. tandfonline.com However, secoestrones with high 17β-HSD1 inhibitory potential are considered promising scaffolds for the design of estrone-based antitumor agents that lack estrogenic activity. tandfonline.com The introduction of a 3-benzyloxy group, in some cases, has been shown to be beneficial for the inhibitory activity. For instance, a 3-benzyloxy-2-phosphonate derivative exhibited selective inhibition of OATP2B1, an organic anion transporting polypeptide, with an IC50 value of 0.2 µM. tandfonline.com

The following table provides a summary of the inhibitory activity of selected this compound derivatives against 17β-HSD1.

| Compound Type | Scaffold | Modification | IC50 for 17β-HSD1 Inhibition | Reference |

| N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]carboxamides | D-secoestrone | Triazole and carboxamide groups | Low micromolar range | tandfonline.com |

| 3-Benzyloxy-2-phosphonate | 13α-estrone | 2-phosphonate group | Not a direct 17β-HSD1 inhibitor in this context, but shows selective OATP2B1 inhibition | tandfonline.com |

| 2- and 4-bromo-13α-estrone derivatives | 13α-estrone | Bromination at C2 or C4 | ~ 1 µM | tandfonline.com |

Mechanism of Inhibition

The mechanism of inhibition of 17β-HSD1 by this compound derivatives often involves competitive binding to the enzyme's active site. The substrate-binding site of 17β-HSD1 is characterized as a hydrophobic tunnel with polar residues at each end, which is complementary to the steroidal scaffold of its natural substrate, estrone. researchgate.net Inhibitors are designed to occupy this binding site and prevent the conversion of estrone to 17β-estradiol.

Molecular docking studies have provided insights into the binding modes of these inhibitors. For instance, new inhibitors with a m-carbamoylphenyloxy group at position three of the estrane nucleus have been shown to act through an opposite orientation compared to the classical binding of the natural substrate, estrone. mdpi.com This alternative binding mode can explain the observed inhibitory activity.

Furthermore, some inhibitors can act irreversibly. For example, a bromoethyl side chain added at the C3-position of a 16β-carbamoyl-benzyl-E2 nucleus was found to covalently inhibit 17β-HSD1. researchgate.net The efficiency of irreversible inhibition can be quantified by parameters such as the KI (inactivation constant) and the k_inact/KI ratio. researchgate.net

Impact of Substituents on Inhibitory Effect

The biological activity of estrone derivatives can be significantly modulated by the introduction of various substituents onto the steroidal core. The nature, size, and position of these chemical groups play a crucial role in determining the inhibitory potential against various enzymes. nih.gov

Research into the structure-activity relationships of estrogen derivatives has revealed that modifications at different positions can confer inhibitory activity against key enzymes in steroid biosynthesis. For instance, halogenation of the A-ring of estrone can produce compounds with inhibitory properties. The inhibitory potential of 2-halogenated estrone derivatives against aromatase was found to decrease as the size of the halogen substituent increased, with 2-chloroestrone (IC₅₀ = 6.0 µM) being more potent than 2-bromoestrone (IC₅₀ = 8.7 µM). nih.gov Conversely, halogenation at the C-4 position, with the exception of fluorination, generally led to a marked decrease in affinity for aromatase. nih.gov

The substituent at the C-3 position is also a critical determinant of biological activity. Studies comparing different protecting groups at the C-3 oxygen have shown that this modification markedly influences the compound's cell growth-inhibitory potential. mdpi.com Specifically, 3-O-benzyl ethers of estrone derivatives were found to be more potent in their antiproliferative effects compared to their 3-methoxy counterparts. mdpi.comresearchgate.net For example, 3-O-benzyl-13α-estrone demonstrated a measurable antiproliferative effect with an IC₅₀ of 10.36 μM, whereas the corresponding 3-O-methyl ether had no effect on cell growth. core.ac.uk This suggests that the benzyl group at the C-3 position can enhance or enable the desired inhibitory activity.

Furthermore, the introduction of heterocyclic substituents can also impact inhibitory effects. Isonicotinyl derivatives of 2- and 4-aminoestrone, for example, were identified as fairly potent competitive inhibitors of aromatase, suggesting they can access the enzyme's active site. jst.go.jpjst.go.jp This highlights the diverse ways in which substituents can be used to tailor the pharmacological profile of estrone-based compounds.

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-Chloroestrone | Aromatase | 6.0 µM | nih.gov |

| 2-Bromoestrone | Aromatase | 8.7 µM | nih.gov |

| 3-O-Benzyl-13α-estrone | Cell Proliferation | 10.36 µM | core.ac.uk |

| Isonicotinyl derivative of 2-aminoestrone (5c) | Aromatase | Ki = 2.1 µM | jst.go.jp |

| Isonicotinyl derivative of 4-aminoestrone (10c) | Aromatase | Ki = 1.53 µM | jst.go.jp |

Inhibition of Steroid Sulfatase (STS)

Steroid sulfatase (STS) is a pivotal enzyme in the biosynthesis of active steroid hormones. nih.gov It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their corresponding active forms, estrone (E1) and dehydroepiandrosterone (DHEA). acs.orgnih.gov This conversion is a key step in providing the precursors for potent estrogens and androgens. bioscientifica.com Consequently, inhibiting STS is an attractive therapeutic strategy for hormone-dependent diseases. researchgate.net

In postmenopausal women, the primary source of estrogens is not the ovaries but peripheral tissues where inactive circulating steroid sulfates are converted into active hormones. doi.orgnih.gov Estrogen-dependent cancers, such as a majority of breast cancers, often rely on this local, or in situ, production of estrogens for their growth and survival. doi.orgpsu.edu

Clinical and laboratory evidence has underscored the importance of the STS pathway in these cancers:

Elevated Estrogen Levels: Breast tumor tissues in postmenopausal women can contain estrogen levels up to 10-40 times higher than those in their plasma, which is attributed to local synthesis. doi.orgpsu.edu

High STS Expression: STS enzyme activity is detected in the vast majority of breast carcinomas. doi.org Furthermore, STS mRNA expression is significantly higher in malignant breast tissue compared to normal tissue and has been associated with poor clinical outcomes in patients with estrogen receptor-positive (ER+) tumors. bioscientifica.comdoi.org

E1S as a Reservoir: The circulating concentration of estrone sulfate (E1S) is significantly higher than that of estradiol (E2), providing a substantial reservoir for the production of active estrogens within the tumor via STS activity. nih.govpsu.edu

By blocking the STS enzyme, inhibitors prevent the conversion of E1S to estrone, thereby cutting off a crucial supply of the estrogenic fuel that drives the proliferation of hormone-dependent cancer cells. nih.govpsu.edu This makes STS a key molecular target for the treatment of these malignancies. nih.gov

The development of STS inhibitors began with steroidal compounds designed to mimic the natural substrate, E1S. nih.gov The first potent, irreversible inhibitor identified was estrone-3-O-sulfamate (EMATE). tandfonline.comoup.com While highly effective at inhibiting STS, EMATE was found to possess potent estrogenic properties, which limited its therapeutic application in hormone-dependent cancers. tandfonline.comoup.com

This critical drawback spurred the pursuit of second-generation inhibitors that retain high inhibitory potency but are devoid of estrogenic activity. nih.govnih.gov Research efforts focused on modifying the estrane nucleus to eliminate hormonal effects. nih.gov This led to the synthesis of numerous steroidal and non-steroidal sulfamate-containing compounds. oup.com A key strategy involved introducing specific chemical groups to the steroidal framework that could block estrogenic action while preserving the ability to inhibit STS. One successful approach has been the modification of the A and D rings of the steroid nucleus. nih.govnih.gov These efforts have successfully produced potent, non-estrogenic steroidal inhibitors that show therapeutic promise for treating hormone-dependent cancers. nih.gov

A significant breakthrough in the development of non-estrogenic STS inhibitors was the discovery of the effect of a methoxy (-OCH₃) group at the C-2 position of the steroid's A-ring. nih.gov The addition of a 2-methoxy group to potent but estrogenic steroidal STS inhibitors was found to successfully abolish their unwanted estrogenic activity. nih.govoup.comresearchgate.net

Crucially, this modification did not compromise the compound's inhibitory potency against the STS enzyme. nih.gov For example, when a 2-methoxy group was added to estrogenic inhibitors like 3-sulfamoyloxy-17α-benzylestra-1,3,5(10)-trien-17β-ol, the resulting compounds remained highly potent STS inhibitors (with IC₅₀ values in the low nanomolar range) but were completely free of estrogenic action in vivo. nih.gov The resulting compound, 2-methoxy-3-sulfamoyloxy-17α-benzylestra-1,3,5(10)-trien-17β-ol, was shown to efficiently block uterine growth induced by estrone sulfate, demonstrating its efficacy as a non-estrogenic STS inhibitor. nih.gov This combination of a 2-methoxy group for non-estrogenicity, a 3-sulfamate group for irreversible inhibition, and a hydrophobic group at C-17 for potency has become a key strategy in designing advanced STS inhibitors. mdpi.com

| Compound | Key Structural Feature(s) | STS Inhibition (IC₅₀ vs. E1S) | Estrogenic Activity | Reference |

|---|---|---|---|---|

| Estrone-3-O-sulfamate (EMATE) | 3-O-sulfamate | 2.1 nM | Yes (Potent) | acs.org |

| 3-O-sulfamate 17α-benzylestradiol (4) | 3-O-sulfamate, 17α-benzyl | 0.39 nM | Yes | nih.gov |

| 3-O-sulfamate 17α-(tert-butylbenzyl)estradiol (5) | 3-O-sulfamate, 17α-tert-butylbenzyl | 0.15 nM | Yes | nih.gov |

| 2-methoxy-3-sulfamoyloxy-17α-benzylestra-1,3,5(10)-trien-17β-ol (7) | 2-methoxy, 3-O-sulfamate, 17α-benzyl | 0.040 nM | No | nih.gov |

| 2-methoxy-3-sulfamoyloxy-17α-p-tert-butylbenzyl-estra-1,3,5(10)-trien-17β-ol | 2-methoxy, 3-O-sulfamate, 17α-tert-butylbenzyl | 0.024 nM | No | nih.gov |

Metabolism and Pharmacokinetics Considerations

The metabolic stability of a drug candidate is a critical factor that influences its pharmacokinetic profile, including its half-life and bioavailability. srce.hr The chemical structure of a compound contains "soft spots" that are particularly susceptible to metabolic breakdown by enzymes, primarily in the liver. srce.hrpharmgkb.org Modifying these spots is a common strategy to improve metabolic stability. srce.hr

In the context of estrone derivatives, the phenolic hydroxyl group at the C-3 position is a known site for metabolic transformations, such as sulfation and glucuronidation, which generally lead to rapid inactivation and clearance. pharmgkb.org Protecting this hydroxyl group with a chemical moiety can significantly alter the compound's metabolic fate.

The use of a 3-O-benzyl group serves as a protective strategy. The benzyl ether linkage is generally more resistant to cleavage than a phenolic hydroxyl group is to conjugation. Recent studies on 16,17-functionalized estrone derivatives have demonstrated that the nature of the protecting group at the C-3 position markedly influences the compound's biological potency, with 3-O-benzyl ethers proving to be more potent than their 3-methoxy counterparts. mdpi.comresearchgate.net This enhanced potency can be partly attributed to improved metabolic stability, as the benzyl group shields the C-3 position from rapid first-pass metabolism. Modifications at the C-3 and C-17 positions of 2-methoxyestradiol (B1684026) have been performed specifically to create analogs with diminished metabolic susceptibility and thus improved pharmacokinetic properties. core.ac.uk The stability of the benzyl group itself, particularly the bond between the oxygen and the benzylic carbon, is a key factor, although this position can still be a site of metabolism. mdpi.com

Liver Metabolism Pathways (Hydroxylation, Methylation, Glucuronidation)dal.ca

The liver is the principal organ responsible for the metabolic transformation of estrogens. pharmgkb.orgpharmgkb.orgresearchgate.net While direct and extensive research on the hepatic metabolism of this compound is not widely available in the public domain, its metabolic fate can be inferred from the well-documented pathways of its parent compound, estrone, and the known metabolism of benzyl ethers. The metabolic process for this compound in the liver likely involves an initial debenzylation step, followed by the established pathways for estrone, which include hydroxylation, methylation, and glucuronidation.

A primary and crucial initial step in the hepatic metabolism of this compound is likely the cleavage of the benzyl ether bond at the C-3 position. This process, known as debenzylation, would release the parent hormone, estrone, and benzoic acid. Studies on other benzyl-substituted compounds, such as O(6)-benzylguanine, have shown that cytochrome P450 (CYP) enzymes in human liver microsomes are responsible for this type of reaction. nih.gov Specifically, CYP1A2 has been identified as the main enzyme catalyzing the debenzylation of O(6)-benzyl-8-oxoguanine. nih.gov This suggests that CYP1A2, and potentially other hepatic CYPs, could mediate the debenzylation of this compound to yield estrone.

Once estrone is formed, it enters the well-established Phase I and Phase II metabolic pathways for endogenous estrogens.

Hydroxylation:

The primary Phase I metabolic pathway for estrone is hydroxylation, a reaction catalyzed by various cytochrome P450 enzymes. pharmgkb.orgbiorxiv.org This process introduces hydroxyl (-OH) groups at different positions on the steroid nucleus, primarily at the C-2, C-4, and C-16α positions. aacrjournals.orgnih.gov

2-Hydroxylation: This is the major metabolic route for estrone in the liver. nih.gov The resulting metabolite, 2-hydroxyestrone (B23517) (2-OHE1), is generally considered to have weak estrogenic activity. researchgate.net Several CYP enzymes, particularly from the CYP1A family, are involved in this reaction. aacrjournals.orgnih.gov

4-Hydroxylation: This is a less prominent pathway than 2-hydroxylation but is significant due to the nature of its product, 4-hydroxyestrone (B23518) (4-OHE1). nih.gov This metabolite can be oxidized to form reactive quinones that may cause DNA damage. pharmgkb.org CYP1B1 is a key enzyme in the 4-hydroxylation of estrogens. taylorandfrancis.com

16α-Hydroxylation: This pathway produces 16α-hydroxyestrone (16α-OHE1), a metabolite considered to be estrogenic. aacrjournals.org CYP3A4 and CYP3A5 have been identified as the primary enzymes responsible for the 16α-hydroxylation of estrone. nih.govnih.gov

The following table summarizes the key hydroxylation reactions of estrone.

| Metabolic Pathway | Key Enzymes | Major Metabolite(s) |

| 2-Hydroxylation | CYP1A2, CYP1A1, CYP1B1 | 2-Hydroxyestrone (2-OHE1) |

| 4-Hydroxylation | CYP1B1, CYP1A2, CYP1A1 | 4-Hydroxyestrone (4-OHE1) |

| 16α-Hydroxylation | CYP3A4, CYP3A5, CYP2C19 | 16α-Hydroxyestrone (16α-OHE1) |

This table is based on data from studies on estrone metabolism. aacrjournals.orgnih.govnih.gov

Methylation:

Following hydroxylation, the resulting catechol estrogens (2-OHE1 and 4-OHE1) can undergo Phase II metabolism through methylation. This reaction is catalyzed by the enzyme Catechol-O-methyltransferase (COMT). pharmgkb.orgpharmgkb.org Methylation involves the addition of a methyl group, which generally leads to metabolites with reduced biological activity. For instance, 2-hydroxyestrone is converted to 2-methoxyestrone. This methylation step is considered a detoxification pathway, particularly for the potentially harmful 4-hydroxyestrogens. pharmgkb.org

Glucuronidation:

Preclinical and Translational Research

In Vitro Studies

The antiproliferative activities of 3-O-Benzyl Estrone (B1671321) analogs have been extensively studied using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay across a panel of human gynecological cancer cell lines. This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial reductases. researchgate.netmdpi.com

In one study, two 17-keto analogs of 3-O-Benzyl Estrone, namely 16α-azidomethyl-3-O-benzyl estrone (16AABE) and 16β-azidomethyl-3-O-benzyl estrone (16BABE), were tested against breast (MCF-7, MDA-MB-231) and cervical (HeLa, SiHa) cancer cell lines. mdpi.comnih.gov Both compounds exhibited potent antiproliferative effects, with over 90% inhibition at a concentration of 10 µM. nih.gov Their calculated IC50 values, the concentration required to inhibit cell growth by 50%, were found to be lower than that of the reference chemotherapy drug, cisplatin (B142131). nih.gov To assess cancer selectivity, the compounds were also tested against the non-cancerous mouse embryo fibroblast cell line NIH/3T3. nih.govtandfonline.com These cells were less sensitive to the compounds, with IC50 values greater than 10 µM, indicating a degree of cancer selectivity for 16AABE and 16BABE. nih.gov

Another study investigated heterodimers synthesized from core-modified estrone derivatives. One such heterodimer, compound 12, which contains a 3-O-benzyl-17-hydroxy-13α-estrone component, showed substantial antiproliferative activity against a range of gynecological cancer cell lines, including cervical (HeLa, SiHa, C33A), breast (MCF-7, T47D, MDA-MB-231, MDA-MB-361), and ovarian (A2780) cancer cells. mdpi.com This compound displayed IC50 values in the submicromolar to low micromolar range, indicating potent cell growth-inhibitory effects. mdpi.comnih.gov

Furthermore, the introduction of a 3-N-benzyltriazolylmethyl group at the C-3 position of 13α-oestrone derivatives has been explored. tandfonline.comtandfonline.com The resulting compounds were evaluated for their cell growth-inhibitory action against ovarian (A2780) and breast (MCF-7, MDA-MB-231) cancer cell lines. tandfonline.comtandfonline.com One of the most potent compounds, a 3-N-benzyltriazolylmethyl-4-bromo-13α-oestrone derivative, demonstrated significant and selective cell growth-inhibitory activity against the A2780 cell line with a submicromolar IC50 value. tandfonline.comtandfonline.com

The antiproliferative effects of D-secoestrone derivatives bearing N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]carboxamides were also investigated. tandfonline.com While some of these compounds showed activities similar to cisplatin, the 3-benzyl ether derivatives generally proved to be slightly more potent than their 3-methyl ether counterparts. tandfonline.comresearchgate.net

Table 1: Antiproliferative Activity (IC50 values in µM) of Selected this compound Derivatives

| Compound | MCF-7 | MDA-MB-231 | HeLa | SiHa | A2780 | Reference |

|---|---|---|---|---|---|---|

| 16AABE | <10 | <10 | <10 | <10 | - | nih.gov |

| 16BABE | <10 | <10 | <10 | <10 | - | nih.gov |

| Heterodimer 12 | <3.5 | <3.5 | <3.5 | <3.5 | <3.5 | mdpi.comnih.gov |

| 3-N-benzyltriazolylmethyl-4-bromo-13α-oestrone | - | - | - | - | Submicromolar | tandfonline.comtandfonline.com |

Note: Specific IC50 values for 16AABE and 16BABE were not provided in the source, only that they were lower than cisplatin and >10 µM for non-cancerous cells.

Flow cytometry has been utilized to analyze the effect of this compound derivatives on the cell cycle distribution of cancer cells. This technique measures the DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the detection of apoptosis (subG1 population).

Treatment of MDA-MB-231 breast cancer cells with 16α-azidomethyl-3-O-benzyl estrone (16AABE) led to significant cell cycle disturbances. mdpi.com At a concentration of 1 µM, a moderate but significant increase in the hypodiploid (subG1) cell population was observed, indicative of apoptosis. mdpi.com At 2 µM, a concentration close to its IC50 value, 16AABE caused a more profound effect, with a pronounced increase in both the subG1 and G2/M phase populations, at the expense of the G1 and S phases. mdpi.com Both 16AABE and its diastereomer 16BABE were found to increase the hypodiploid populations in breast cancer cells. researchgate.netnih.gov

Similarly, a heterodimer (compound 12) containing a 3-O-benzyl-17-hydroxy-13α-estrone moiety was found to induce a cell cycle blockade in the G2/M phase in HeLa, C33A, and SiHa cervical cancer cell lines after 24 and 48 hours of incubation. mdpi.com This G2/M arrest suggests an interference with the mitotic spindle apparatus. mdpi.com Another study on a D-secoestrone triazole derivative also reported a cell cycle arrest at the G2/M phase in HeLa cells. tandfonline.com

Table 2: Effect of this compound Derivatives on Cell Cycle Distribution

| Compound | Cell Line | Concentration | Effect | Reference |

|---|---|---|---|---|

| 16AABE | MDA-MB-231 | 1 µM | Increase in subG1 population | mdpi.com |

| 16AABE | MDA-MB-231 | 2 µM | Increase in subG1 and G2/M populations | mdpi.com |

| Heterodimer 12 | HeLa, C33A, SiHa | - | G2/M phase blockade | mdpi.com |

| D-secoestrone triazole | HeLa | - | G2/M phase arrest | tandfonline.com |

The effect of this compound derivatives on tubulin polymerization has been investigated to elucidate their mechanism of action, particularly in relation to the observed G2/M cell cycle arrest. These cell-free assays photometrically measure the kinetics of microtubule formation from purified tubulin.

Both 16AABE and 16BABE were found to have a stimulating effect on tubulin polymerization in vitro. mdpi.comnih.gov The calculated maximum rates of tubulin polymerization (Vmax) were significantly higher for both compounds compared to the control. mdpi.com In fact, the Vmax values for these compounds at a concentration of 500 µM were higher than that of the reference agent paclitaxel (B517696) at 10 µM, indicating a profound effect on tubulin polymerization. u-szeged.hu

Similarly, a heterodimer (compound 12) containing a 3-O-benzyl-17-hydroxy-13α-estrone component was shown to have microtubule-stabilizing activity. nih.gov Another study on a 3-N-benzyltriazolylmethyl-4-bromo-13α-oestrone derivative also confirmed its ability to disturb tubulin function through a photometric polymerization assay. tandfonline.comtandfonline.comtandfonline.com Computational simulations for this compound revealed strong interactions with both the colchicine (B1669291) and taxoid binding sites of tubulin. tandfonline.comtandfonline.com These findings suggest that the antiproliferative and cell cycle effects of these this compound derivatives may be, at least in part, due to their ability to enhance tubulin polymerization and stabilize microtubules, leading to mitotic arrest and subsequent apoptosis. mdpi.comtandfonline.com

Table 3: Effect of this compound Derivatives on Tubulin Polymerization

| Compound | Concentration | Effect | Reference |

|---|---|---|---|

| 16AABE | 500 µM | Increased Vmax of polymerization | mdpi.comu-szeged.hu |

| 16BABE | 500 µM | Increased Vmax of polymerization | mdpi.comu-szeged.hu |

| Heterodimer 12 | - | Microtubule-stabilizing activity | nih.gov |

| 3-N-benzyltriazolylmethyl-4-bromo-13α-oestrone | 250 µM | Increased maximum rate of polymerization | tandfonline.comtandfonline.com |

The potential of this compound derivatives to inhibit cancer cell migration and invasion, key processes in metastasis, has been evaluated using wound healing (scratch) assays and Boyden chamber (transwell) assays.

In a wound healing assay using MCF-7 breast cancer cells, both 16AABE and 16BABE demonstrated a significant ability to inhibit cell migration. researchgate.netmdpi.comnih.gov The reduction in the cell-free "wound" area was measured over 48 hours, and both compounds showed a significant decrease in the migratory capacity of the cancer cells. mdpi.comu-szeged.hu These antimigratory effects were observed at concentrations below their growth-inhibitory concentrations, suggesting a distinct pharmacological mechanism. nih.gov

The anti-invasive properties of these compounds were assessed using a Boyden chamber assay with Matrigel-coated membranes, which mimics the extracellular matrix. u-szeged.hu Both 16AABE and 16BABE effectively inhibited the invasion of MDA-MB-231 breast cancer cells at concentrations as low as 0.5 µM and 1 µM after 24 hours of treatment. mdpi.comu-szeged.hu Their inhibitory action on invasion became even more pronounced after 48 hours of incubation. mdpi.com Similarly, a D-secoestrone triazole derivative was shown to inhibit the migration and invasion of HeLa cells. tandfonline.com These findings highlight the potential of these compounds to interfere with the metastatic cascade. nih.gov

To determine the estrogenic activity of this compound derivatives, luciferase reporter gene assays are employed. These assays typically use a cell line, such as the T47D breast cancer cell line, that has been transfected with a reporter gene (luciferase) under the control of an estrogen-responsive element (ERE). nih.govsignosisinc.com The binding of an estrogenic compound to the estrogen receptor (ER) activates the transcription of the luciferase gene, and the resulting light emission is measured. signosisinc.com

In such an assay, both 16AABE and 16BABE were found to possess remarkable estrogenic activity. researchgate.netmdpi.comnih.govnih.gov Although their estrogenic activity was observed at concentrations several orders of magnitude higher than the natural estrogen 17β-estradiol, the calculated concentrations required to elicit 50% of the maximum estrogenic stimulation were approximately 5.5 nM for 16AABE and 178 nM for 16BABE. nih.gov These results indicate that at the concentrations where these compounds exhibit antiproliferative and antimetastatic effects, they also have considerable hormonal activity. nih.gov This suggests that these compounds could be particularly promising for the treatment of hormone-independent malignancies where estrogenic activity would not promote tumor growth. mdpi.comnih.gov

The inhibitory effects of this compound derivatives on key enzymes involved in estrogen biosynthesis, such as 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) and steroid sulfatase (STS), have been investigated. 17β-HSD1 catalyzes the conversion of the less active estrone to the potent estrogen 17β-estradiol, while STS hydrolyzes estrone sulfate (B86663) to estrone. d-nb.infotandfonline.com Inhibition of these enzymes is a therapeutic strategy for hormone-dependent cancers. tandfonline.com

In vitro studies using human placental microsomes and cytosol as enzyme sources have been conducted. d-nb.inforesearchgate.net Several D-secoestrone derivatives, including those with a 3-O-benzyl group, have been evaluated. One study reported that N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]carboxamides of D-secoestrone effectively suppressed the estrone to 17β-estradiol conversion catalyzed by 17β-HSD1, with some compounds showing IC50 values in the low micromolar range. tandfonline.com It was noted that there was no direct correlation between the 17β-HSD1 inhibitory potential and the antiproliferative effects of these compounds. tandfonline.com